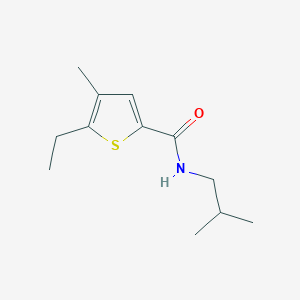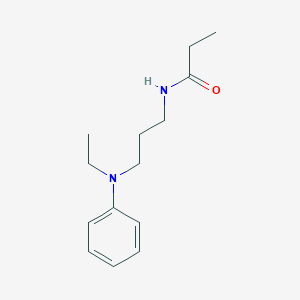
n-(3-(Ethyl(phenyl)amino)propyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(Ethyl(phenyl)amino)propyl)propionamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to a propyl chain, which is further substituted with an ethyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Ethyl(phenyl)amino)propyl)propionamide can be achieved through several methods. One common approach involves the reaction of propionyl chloride with 3-(ethyl(phenyl)amino)propylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: n-(3-(Ethyl(phenyl)amino)propyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: n-(3-(Ethyl(phenyl)amino)propyl)propionamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules such as proteins and enzymes. It can also be used in the development of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It can also serve as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of n-(3-(Ethyl(phenyl)amino)propyl)propionamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ethyl(phenyl)amino group can interact with hydrophobic regions of biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Propionamide: A simpler amide with a similar structure but lacking the ethyl(phenyl)amino group.
N-Phenylpropionamide: Similar to n-(3-(Ethyl(phenyl)amino)propyl)propionamide but with a phenyl group directly attached to the amide nitrogen.
Butyramide: Another amide with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of the ethyl(phenyl)amino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-[3-(N-ethylanilino)propyl]propanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-14(17)15-11-8-12-16(4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17) |
Clé InChI |
RJYFTRIHLNBCSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCCCN(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


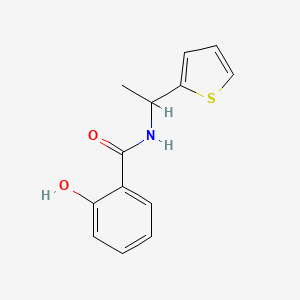

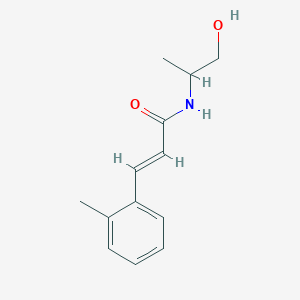
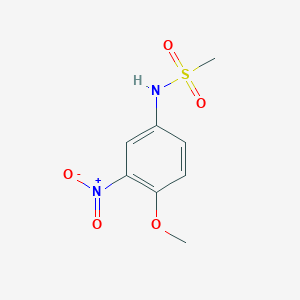
![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)

![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)

![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
